molecular formula C20H20FN3O4 B2636236 N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211733-46-8

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2636236
CAS No.: 1211733-46-8
M. Wt: 385.395
InChI Key: NQFDQQJCDBNDEF-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The specific arrangement of the other atoms would depend on the exact structure of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and C-C bond formations .

Scientific Research Applications

Crystallographic and Structural Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : The compound N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and its analogs demonstrate significant interest in crystallography. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and analyzed using single-crystal X-ray diffraction studies. The structural integrity of the crystal was maintained by hydrogen bond interactions, highlighting the importance of such compounds in understanding molecular interactions and crystal engineering (Prabhuswamy et al., 2016).

Bioactivity and Pharmacological Applications

  • Anticancer Activity : Analogous compounds to this compound have been synthesized and evaluated for their anticancer properties. For example, a series of analogs were screened for their activity against various cancer cell lines, with certain compounds showing promising results. The molecular docking of these compounds revealed efficient binding with specific targets, like EGFR tyrosine kinase, suggesting potential therapeutic applications in cancer treatment (Ahsan, 2012).

  • Cytotoxic Evaluation : Further research into similar compounds has involved the synthesis and cytotoxic evaluation against cancer cell lines. The structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents. Some analogs displayed significant cytotoxicity, comparable to established drugs, showcasing the therapeutic potential of this class of compounds (Ahsan et al., 2018).

Molecular Imaging and Radiolabeling

  • PET Radiotracer Synthesis : The compound class also shows promise in molecular imaging. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, for example, demonstrates the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. This compound, and others like it, are potential radiotracers for studying cannabinoid receptors in the brain using positron emission tomography (PET), providing valuable tools for neurological research (Katoch-Rouse & Horti, 2003).

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(14-7-5-13(21)6-8-14)23-19(18)20(25)22-16-10-9-15(26-2)11-17(16)27-3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFDQQJCDBNDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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